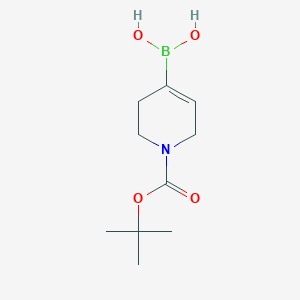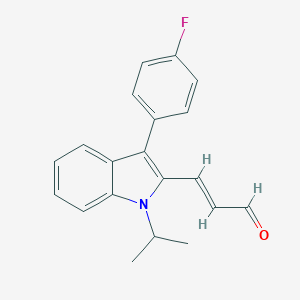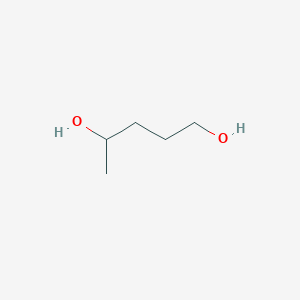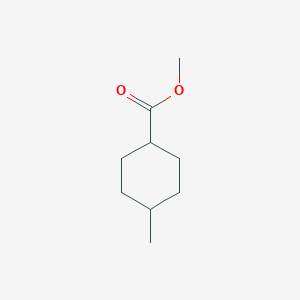
6-キノリンカルボニトリル
概要
説明
Quinoline-6-carbonitrile, also known as Quinoline-6-carbonitrile, is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound Quinoline-6-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光起電力用途
キノリン誘導体は、第3世代の光起電力の分野で人気が高まっています。これらの金属錯体は、太陽電池用途に有望な特性を示しています。
- 光起電力電池への実装: キノリン誘導体は、ポリマー太陽電池と色素増感太陽電池(DSSC)の両方で使用されています。 その構造と設計は、全体的な性能を向上させています .
生物医学的用途
研究者は、生物医学的用途のためにキノリン誘導体を研究しています。
その他の用途
上記で述べた分野に加えて、6-キノリンカルボニトリルは以下のような用途があります。
Safety and Hazards
将来の方向性
While specific future directions for Quinoline-6-carbonitrile are not mentioned in the literature, quinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This suggests that Quinoline-6-carbonitrile and its derivatives could have potential applications in medicinal chemistry.
作用機序
Target of Action
Quinoline-6-carbonitrile primarily targets CDK8/19 Mediator kinases . These kinases play a crucial role in the regulation of gene expression and are implicated in several diseases, including cancer .
Mode of Action
Quinoline-6-carbonitrile interacts with its targets by inhibiting the activity of CDK8/19 Mediator kinases . This inhibition results in a more sustained suppression of CDK8/19-dependent cellular gene expression .
Biochemical Pathways
The inhibition of CDK8/19 Mediator kinases by Quinoline-6-carbonitrile affects various biochemical pathways. These pathways are involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and modulation of nuclear receptor responsiveness . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
Quinoline-6-carbonitrile exhibits good oral bioavailability and metabolic stability . It has a strong tumor-enrichment pharmacokinetic (PK) profile, which means it tends to accumulate in tumor tissues . This property enhances its efficacy in inhibiting tumor growth.
Result of Action
The inhibition of CDK8/19 Mediator kinases by Quinoline-6-carbonitrile leads to significant antitumor effects . It has been shown to inhibit the growth of MV4-11 leukemia in a systemic in vivo model .
生化学分析
Biochemical Properties
Quinoline-6-carbonitrile has been found to interact with various enzymes and proteins, particularly CDK8/19, which are mediator kinases . These interactions are crucial for its role in biochemical reactions .
Cellular Effects
Quinoline-6-carbonitrile influences cell function by modulating gene expression and cellular metabolism . It has been observed to have significant effects on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of Quinoline-6-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with CDK8/19 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline-6-carbonitrile have been observed to change over time . It has demonstrated excellent stability, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Quinoline-6-carbonitrile vary with different dosages in animal models . While specific threshold effects have not been reported, it has been observed to inhibit the growth of MV4-11 leukemia in a systemic in vivo model with good tolerability .
Metabolic Pathways
Quinoline-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors . Its effects on metabolic flux or metabolite levels, however, have not been extensively studied.
特性
IUPAC Name |
quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLNJLWZZABMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343900 | |
| Record name | quinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23395-72-4 | |
| Record name | quinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23395-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)








![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B150776.png)
